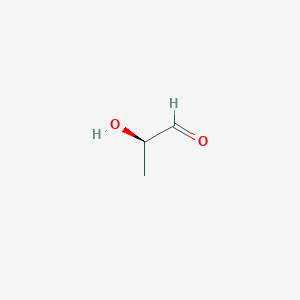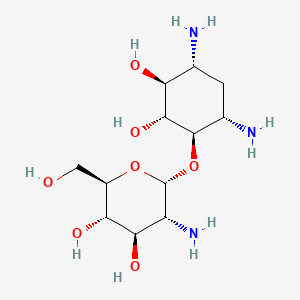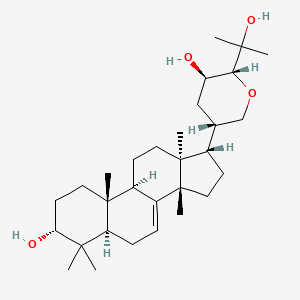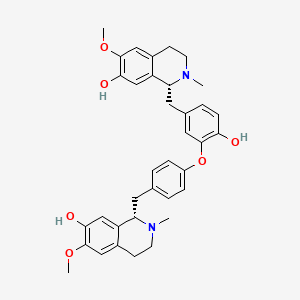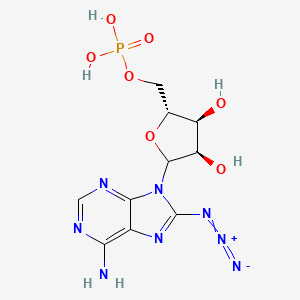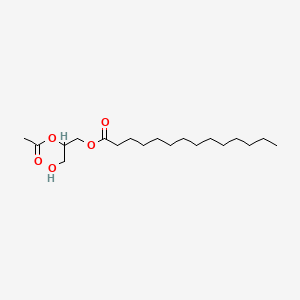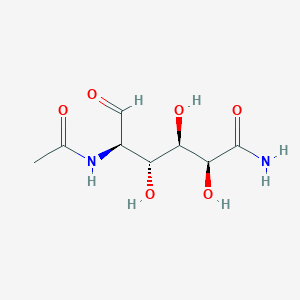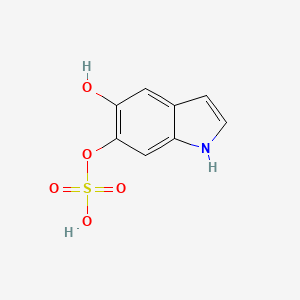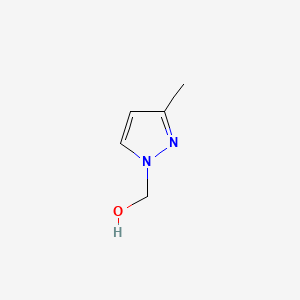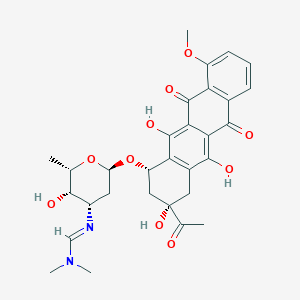
alpha,alpha-Dibromo-4-xylenesulfonic acid
Vue d'ensemble
Description
Alpha,alpha-Dibromo-4-xylenesulfonic acid, commonly known as DBX, is a chemical compound that has been extensively used in scientific research. It is a highly reactive compound that has been used in various applications, including organic synthesis, catalysis, and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of alpha,alpha-Dibromo-4-xylenesulfonic acid is based on its ability to act as a strong electrophile. The compound can react with nucleophiles, such as alkenes and alcohols, resulting in the formation of new chemical bonds. The reaction proceeds through the addition of the nucleophile to the bromine atom, followed by the elimination of a proton from the alpha-carbon, resulting in the formation of a new carbon-carbon bond.
Effets Biochimiques Et Physiologiques
Alpha,alpha-Dibromo-4-xylenesulfonic acid has been used as a reagent in various biochemical assays. It has been used to measure the activity of enzymes, such as lactate dehydrogenase and alkaline phosphatase. DBX has also been used to measure the concentration of proteins, such as albumin and globulin, in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using alpha,alpha-Dibromo-4-xylenesulfonic acid in lab experiments include its high reactivity and ease of synthesis. The compound can be easily synthesized in a laboratory setting and can be used as a reagent in various organic synthesis reactions. However, the limitations of using DBX include its toxicity and potential hazardous nature. The compound should be handled with care, and proper safety precautions should be taken when working with it.
Orientations Futures
There are several future directions for the use of alpha,alpha-Dibromo-4-xylenesulfonic acid in scientific research. One potential direction is the development of new synthetic methods using DBX as a catalyst. Another direction is the use of DBX in the development of new drugs and pharmaceuticals. The compound has been shown to have potential as an anticancer agent and could be further developed for this application. Additionally, the use of DBX in the development of new materials, such as polymers and nanomaterials, could be explored. Overall, the potential applications of alpha,alpha-Dibromo-4-xylenesulfonic acid in scientific research are numerous and varied.
Méthodes De Synthèse
Alpha,alpha-Dibromo-4-xylenesulfonic acid can be synthesized by reacting 4-xylenesulfonic acid with bromine in the presence of sulfuric acid. The reaction proceeds through the electrophilic substitution of the aromatic ring, resulting in the formation of the desired product. The synthesis of DBX is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Alpha,alpha-Dibromo-4-xylenesulfonic acid has been extensively used in scientific research, particularly in the field of organic chemistry. It is commonly used as a reagent in organic synthesis reactions, such as the bromination of alkenes and the oxidation of alcohols. DBX has also been used as a catalyst in various reactions, including the Friedel-Crafts acylation reaction and the Heck reaction.
Propriétés
IUPAC Name |
2,5-bis(bromomethyl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O3S/c9-4-6-1-2-7(5-10)8(3-6)14(11,12)13/h1-3H,4-5H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQBDPUSNJBCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)S(=O)(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152844 | |
| Record name | alpha,alpha-Dibromo-4-xylenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha,alpha-Dibromo-4-xylenesulfonic acid | |
CAS RN |
1204-10-0 | |
| Record name | alpha,alpha-Dibromo-4-xylenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC83078 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha,alpha-Dibromo-4-xylenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-BIS(BROMOMETHYL)BENZENE-1-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ4TY299C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



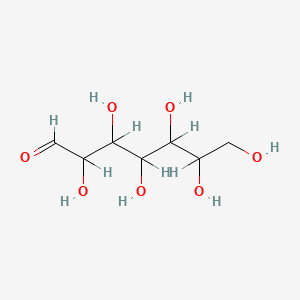
![Pyridine, 2,6-bis[(methylthio)methyl]-](/img/structure/B1213072.png)
